2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various methods. One common approach involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another method includes the thermal (non-catalytic) cyclization of pyrazinylhydrazones, which leads to the formation of 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly as a kinase inhibitor . Additionally, this compound is used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can interfere with signaling pathways that regulate cell growth and proliferation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine include other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and dipyrrolopyrazine derivatives . These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern, which contributes to its unique biological activity profile. This compound has shown significant kinase inhibitory activity, making it a valuable scaffold for drug discovery and development .
Biological Activity
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of the pyrrolopyrazine family, known for its potential therapeutic applications in various fields including oncology and infectious diseases. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a fused pyrrole and pyrazine ring system. Its molecular formula is C8H10N2 with a molecular weight of approximately 150.18 g/mol. This unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly as a kinase inhibitor. It has shown promise in inhibiting Janus kinase 3 (JAK3), which plays a crucial role in cell signaling pathways associated with cancer proliferation. In vitro studies demonstrated that derivatives of this compound exhibited selective inhibition against cancer cell lines while sparing normal cells .
Neuroprotective Effects
Recent studies suggest that this compound may also possess neuroprotective properties. It has been shown to modulate signaling pathways involved in neuronal survival and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound binds to the ATP-binding site of kinases, inhibiting their activity and subsequently affecting downstream signaling pathways involved in cell growth and differentiation .
- Antimicrobial Action : It disrupts cellular processes in bacteria by inhibiting essential enzymes involved in cell wall synthesis .
- Neuroprotection : Modulates apoptotic pathways and enhances neuronal resilience against oxidative stress .
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for various cancer cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
A549 (Lung) | 15.0 |
HeLa (Cervical) | 10.0 |
These findings suggest that the compound may serve as a potent anticancer agent with further development needed for clinical applications .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
This study underscored the potential of this compound as a candidate for developing new antimicrobial therapies .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)11-8-7(10-5)3-4-9-8/h3-4H,1-2H3,(H,9,11) |
InChI Key |
CWWAPMOEVNJEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CN2)C |
Origin of Product |
United States |
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